molecular formula C12H12Cl2O B8736794 2-(3,4-Dichlorophenyl)cyclohexan-1-one

2-(3,4-Dichlorophenyl)cyclohexan-1-one

Cat. No.: B8736794
M. Wt: 243.13 g/mol
InChI Key: WIIPWAURLWIZTP-UHFFFAOYSA-N
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Description

2-(3,4-Dichlorophenyl)cyclohexan-1-one is a cyclohexanone derivative substituted with a 3,4-dichlorophenyl group at the 2-position. The ketone group in the cyclohexanone core contributes to metabolic stability and reactivity, distinguishing it from amine- or hydroxyl-containing analogs.

Properties

Molecular Formula

C12H12Cl2O

Molecular Weight

243.13 g/mol

IUPAC Name

2-(3,4-dichlorophenyl)cyclohexan-1-one

InChI

InChI=1S/C12H12Cl2O/c13-10-6-5-8(7-11(10)14)9-3-1-2-4-12(9)15/h5-7,9H,1-4H2

InChI Key

WIIPWAURLWIZTP-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=O)C(C1)C2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Substituents Physicochemical Properties Biological Activity References
2-(3,4-Dichlorophenyl)cyclohexan-1-one Cyclohexanone 3,4-dichlorophenyl at C2 High lipophilicity (Cl groups), moderate polarity (ketone) Not explicitly stated; potential sigma receptor or anti-inflammatory roles
BD 1008 Ethylamine derivative N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-pyrrolidinyl Higher molecular weight, polar amine groups Sigma-1 receptor ligand
Methoxmetamine Cyclohexanone 3-methoxyphenyl, methylamino at C2 Lower logP (methoxy vs. Cl), basic amine Dissociative anesthetic
Dehydrozingerone Mannich base (Compound 48) Dehydrozingerone + Mannich base 3,4-dichlorophenyl, aminoalkyl chain Increased water solubility (Mannich base) Potent anti-inflammatory (albumin denaturation inhibition)
Dimethyl 2-(3-chlorophenyl)-... Cyclohexene 3-chlorophenyl, hydroxyl, methylamino Reduced lipophilicity (single Cl), polar hydroxyl Minor synthetic byproduct; uncharacterized activity
N-(2,3-dichloro-4-hydroxyphenyl)-... Cyclohexanecarboxamide 2,3-dichloro-4-hydroxyphenyl, methyl group High polarity (hydroxyl, carboxamide) Unspecified; structural analog

Structural and Electronic Differences

  • Halogenation Effects: The 3,4-dichlorophenyl group in the target compound enhances lipophilicity and electron-withdrawing effects compared to monochloro (e.g., Dimethyl 2-(3-chlorophenyl)-...) or methoxy-substituted analogs (e.g., Methoxmetamine). This increases membrane permeability and receptor binding affinity in sigma ligands like BD 1008 .
  • Core Modifications: Cyclohexanone derivatives (target compound, Methoxmetamine) exhibit greater metabolic stability than cyclohexene or carboxamide analogs (e.g., –6) due to the ketone’s resistance to oxidation .

Pharmacological Activity

  • Anti-Inflammatory Potential: The dichlorophenyl group in Mannich bases (e.g., Compound 48) demonstrates superior anti-inflammatory activity compared to non-halogenated analogs, likely due to enhanced hydrophobic interactions with albumin .
  • Receptor Specificity: BD 1008 and BD 1047, despite sharing the 3,4-dichlorophenyl motif, target sigma receptors via ethylamine chains, whereas the target compound’s cyclohexanone core may favor different binding partners .

Research Findings and Implications

  • Lipophilicity vs. Bioactivity : The dichlorophenyl group’s contribution to lipophilicity correlates with enhanced bioactivity in sigma ligands and anti-inflammatory agents, though excessive hydrophobicity may reduce solubility .
  • Metabolic Stability: Cyclohexanone derivatives (e.g., target compound, Methoxmetamine) are less prone to rapid degradation than amine- or hydroxyl-containing analogs, suggesting advantages in drug design .

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